Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride
Description
The compound Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride (hereafter referred to as the "target compound") is a benzamide derivative with a complex substitution pattern. Its structure includes:
- A p-amino group on the benzamide core.
- A 3-(diethylamino)propyl chain attached to the amide nitrogen.
- An N-(alpha-methylbenzyl) group (i.e., a benzyl group with a methyl substituent at the α-position).
- A hydrochloride salt to enhance solubility and stability.
The molecular formula is C₂₂H₃₁N₃O·HCl, and its InChIKey is ITAQCBPNCDGQSH-UHFFFAOYSA-N .
Properties
CAS No. |
100321-54-8 |
|---|---|
Molecular Formula |
C22H32ClN3O |
Molecular Weight |
390.0 g/mol |
IUPAC Name |
3-[(4-aminobenzoyl)-(1-phenylethyl)amino]propyl-diethylazanium;chloride |
InChI |
InChI=1S/C22H31N3O.ClH/c1-4-24(5-2)16-9-17-25(18(3)19-10-7-6-8-11-19)22(26)20-12-14-21(23)15-13-20;/h6-8,10-15,18H,4-5,9,16-17,23H2,1-3H3;1H |
InChI Key |
DHYXMCWSJRUEHF-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCCN(C(C)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation via Carbodiimide-Mediated Coupling
One common approach to synthesizing benzamide derivatives similar to the target compound involves coupling of an amino-substituted benzamide with activated carboxylic acid derivatives using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of additives like 1-hydroxybenzotriazole (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA). This method is performed in polar aprotic solvents like N,N-dimethylformamide (DMF) at room temperature or slightly elevated temperatures. The reaction typically proceeds overnight, followed by extraction and purification steps.
| Step | Reagents & Conditions | Notes | Yield (Example from Similar Benzamides) |
|---|---|---|---|
| Activation | Benzoyl acid + EDC·HCl + HOBt | Formation of active ester intermediate | - |
| Coupling | Addition of amine (with diethylaminopropyl and alpha-methylbenzyl groups) + DIPEA in DMF | Stirring overnight at RT | ~20-25% (in related benzamide syntheses) |
| Workup | Partition between ethyl acetate and water, wash, dry over MgSO4 | Purification by recrystallization or chromatography | - |
This approach is adaptable for the synthesis of the target benzamide hydrochloride by selecting the appropriate amine and benzoyl acid precursors.
Use of Benzoyl Chlorides in the Presence of Bases
Another method involves the reaction of benzoyl chlorides with the amine precursor under basic conditions. For example, benzoyl chloride derivatives can be added dropwise to a cooled solution of the amine in dichloromethane (DCM) or DMF with pyridine or triethylamine as a base at 0°C, followed by stirring at room temperature for several hours. The hydrochloride salt can be isolated by filtration and drying. This method often yields higher purity products and can achieve yields up to 80-90% in related benzamide derivatives.
| Step | Reagents & Conditions | Notes | Yield (Example) |
|---|---|---|---|
| Acylation | Benzoyl chloride + amine + pyridine in DCM/DMF at 0°C | Controlled addition to avoid side reactions | ~88% (in related benzamides) |
| Workup | Filtration, washing with ethyl acetate and water | Drying under vacuum | - |
Alternative Coupling Agents: PyBOP and Phosphonium Salts
The use of phosphonium-based coupling reagents such as benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) in combination with bases like DIPEA in DMF has been demonstrated to facilitate efficient amide bond formation at room temperature with moderate to good yields (~23%). This method is particularly useful for sensitive substrates and can provide cleaner reactions with simpler purification.
Purification and Characterization
After synthesis, the compound is typically purified by recrystallization from solvent mixtures such as ethyl acetate and methanol or by column chromatography using silica gel with solvent systems like hexane:ethyl acetate:methanol. The purity and structure are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR signals consistent with aromatic, aliphatic, and amino protons.
- Infrared (IR) Spectroscopy: Characteristic amide carbonyl stretch (~1650 cm^-1) and N-H stretches.
- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight 390.0 g/mol.
- Elemental Analysis: Confirming C, H, N, Cl content matching theoretical values.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Yield Range | Notes |
|---|---|---|---|---|---|
| Carbodiimide Coupling (EDC·HCl + HOBt) | EDC·HCl, HOBt, DIPEA, amine, benzoyl acid | DMF | RT, overnight | ~20-25% | Mild conditions, moderate yield |
| Acylation with Benzoyl Chloride | Benzoyl chloride, pyridine, amine | DCM/DMF | 0°C to RT | ~88% | High yield, requires acid chloride |
| PyBOP Coupling | PyBOP, DIPEA, amine, benzoyl acid | DMF | RT | ~23% | Cleaner reaction, moderate yield |
Research Findings and Notes
- The diethylaminopropyl side chain increases lipophilicity and membrane permeability, which is beneficial for biological activity.
- The hydrochloride salt form improves compound stability and solubility in aqueous media, facilitating biological assays.
- While direct literature on this exact compound's synthesis is limited, the preparation methods align with well-established procedures for benzamide derivatives and related pharmacologically active molecules.
- Spectroscopic and chromatographic analyses are essential to confirm the identity and purity of the final compound.
- Safety precautions must be observed due to the use of reactive acyl chlorides and coupling reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylamino propyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl halides can be used for substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Biological Activities
Benzamide derivatives, including the hydrochloride form discussed here, are known for their diverse biological activities. These activities can include:
- Antimicrobial Properties : Some benzamide derivatives exhibit significant antimicrobial effects, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : Certain compounds in this class have shown promise in reducing inflammation, which is relevant for treating conditions like arthritis.
- Anticancer Potential : Research indicates that benzamide derivatives can interact with cancer cell pathways, potentially leading to new anticancer therapies.
Pharmaceutical Development
Benzamide derivatives are often explored as potential drug candidates due to their ability to modulate biological targets. The specific compound may interact with various enzymes and receptors, influencing pathways relevant to disease treatment.
Binding Affinity Studies
Research involving the binding affinities of benzamide derivatives to biological targets is vital for understanding their therapeutic potential. These studies help elucidate mechanisms of action and inform safety profiles.
Analogs and Derivatives
The compound has several analogs that exhibit similar structural features but differ in substituents or functional groups. For example:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Benzamide | C7H7NO | Basic structure; serves as a precursor for many derivatives |
| 4-Aminobenzamide | C7H8N2O | Exhibits antimicrobial activity; simpler structure |
| N,N-Diethylbenzamide | C12H17N | Used as a solvent; less polar than similar compounds |
| 4-Methoxybenzamide | C9H11NO2 | Known for anti-inflammatory properties; different substituent |
These analogs provide opportunities for comparative studies to identify compounds with enhanced efficacy or reduced toxicity.
Case Studies
Several case studies have explored the applications of benzamide derivatives:
- Antimicrobial Activity : A study demonstrated that specific benzamide derivatives exhibited potent activity against resistant bacterial strains, suggesting their potential as new antibiotics.
- Anti-inflammatory Research : Clinical trials have indicated that certain benzamide compounds reduce markers of inflammation in patients with chronic inflammatory diseases.
- Cancer Treatment Development : Research has shown that some derivatives can inhibit tumor growth in preclinical models, highlighting their potential as anticancer agents.
Mechanism of Action
The mechanism of action of Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular function or gene expression.
Comparison with Similar Compounds
Procainamide (4-Amino-N-[2-(diethylamino)ethyl]benzamide Monohydrochloride)
Structural Similarities :
- Both compounds share a p-amino-substituted benzamide core and a diethylaminoalkyl chain.
- Both are hydrochloride salts to improve bioavailability.
Key Differences :
- Chain Length: Procainamide has a shorter diethylaminoethyl chain (2 carbons) compared to the target compound’s 3-(diethylamino)propyl chain (3 carbons).
- Substituents : Procainamide lacks the N-(alpha-methylbenzyl) group present in the target compound.
Pharmacological Implications :
- Procainamide is a Class Ia antiarrhythmic, blocking sodium channels to treat ventricular arrhythmias .
N-[3-(Diethylamino)propyl]-4-ethoxybenzamide Monohydrochloride
Structural Similarities :
- Shares the 3-(diethylamino)propyl chain and hydrochloride salt.
Key Differences :
- Substituent: A 4-ethoxy group replaces the p-amino group on the benzamide ring.
- Lacks the N-(alpha-methylbenzyl) moiety.
o-Butoxy-N-(3-(diethylamino)propyl)benzamide Hydrochloride
Structural Similarities :
- Contains the 3-(diethylamino)propyl chain and a benzamide core.
Key Differences :
- Substituent: An ortho-butoxy group instead of a para-amino group.
- Steric hindrance from the ortho-substituent may reduce binding affinity to flat targets like ion channels.
N-Benzyl-N-isopropylpivalamide
Structural Similarities :
- Contains a benzyl group and amide bond .
Key Differences :
- Lacks the diethylaminoalkyl chain and aromatic amino group.
- Features a pivalamide (tert-butyl) group instead of the benzamide core.
Utility :
- Primarily used as a reference standard in analytical chemistry. Contrasts with the target compound’s likely pharmacological focus .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Substituent Effects : The N-(alpha-methylbenzyl) group introduces steric bulk, which could reduce metabolic degradation by cytochrome P450 enzymes, extending half-life .
- Safety Considerations: Structural analogs with alkoxy groups (e.g., ethoxy, butoxy) show higher acute toxicity than amino-substituted derivatives, underscoring the importance of polar substituents for safety .
Biological Activity
Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The compound Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride (CAS No. 100321-54-8) has garnered attention due to its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a benzamide core with additional functional groups that enhance its biological activity. The presence of the diethylamino group increases lipophilicity, facilitating cellular penetration, while the p-amino group may play a role in receptor interactions.
The mechanism of action for this benzamide derivative involves its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and beta-secretase (BACE1), which are relevant in neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic signaling .
- PARP Inhibition : Similar to other benzamide derivatives, it may act as a poly(ADP-ribose) polymerase (PARP) inhibitor, which is crucial in DNA repair mechanisms. By inhibiting PARP, the compound can induce cellular apoptosis in cancer cells through replication stress .
1. Neuroprotective Effects
Research indicates that benzamide derivatives exhibit neuroprotective properties. For instance, studies have shown that they can mitigate neuronal damage by modulating oxidative stress and apoptosis pathways. This is particularly relevant in conditions such as Alzheimer's disease where neurodegeneration is prevalent .
2. Anticancer Properties
The compound's ability to inhibit PARP makes it a candidate for anticancer therapies. PARP inhibitors have been used in treating cancers with defective DNA repair mechanisms, particularly in BRCA-mutated tumors .
Study on AChE and BACE1 Inhibition
A recent study evaluated the inhibitory effects of various benzamide derivatives on AChE and BACE1:
- Compound VIII demonstrated an IC50 value of 1.83 μM against AChE and 0.57 μM against BACE1.
- In contrast, the compound discussed here showed comparable inhibitory activity but with distinct selectivity profiles .
Neuroprotective Mechanism Exploration
Another study focused on the neuroprotective effects of benzamide derivatives on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could significantly reduce cell death and promote cell survival through modulation of apoptotic pathways .
Comparative Analysis with Similar Compounds
| Compound Name | AChE IC50 (μM) | BACE1 IC50 (μM) | Mechanism |
|---|---|---|---|
| Benzamide Derivative (this study) | TBD | TBD | AChE/BACE1 Inhibition |
| Compound VIII | 1.83 | 0.57 | AChE/BACE1 Inhibition |
| Compound IX | 9.1 | 2.5 | Dual Inhibitor |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing benzamide derivatives with tertiary amine-functionalized side chains, such as p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)benzamide hydrochloride?
- Methodological Answer : A robust approach involves coupling p-aminobenzoyl chloride with a tertiary amine precursor (e.g., 3-(diethylamino)propylamine) under Schotten-Baumann conditions. Subsequent N-alkylation with α-methylbenzyl chloride in anhydrous dichloromethane, followed by HCl salt formation, yields the hydrochloride derivative . Reaction optimization should include pH control (sodium carbonate buffer) and inert atmosphere to prevent oxidation of the diethylamino group .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted intermediates).
- 1H/13C NMR : Assign peaks for the benzamide backbone (δ 7.2–8.1 ppm for aromatic protons) and tertiary amine side chain (δ 2.4–3.1 ppm for diethylamino protons) .
- Elemental Analysis : Verify stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography) .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound is hygroscopic and thermally sensitive. Store at –20°C in airtight, amber vials under nitrogen. Avoid exposure to moisture, as hydrolysis of the amide bond can occur at >60% relative humidity. Stability studies using differential scanning calorimetry (DSC) are recommended to identify decomposition thresholds (e.g., exothermic events above 150°C) .
Advanced Research Questions
Q. How does the mutagenic potential of this benzamide derivative compare to structurally related anomeric amides?
- Methodological Answer : Ames II testing revealed that p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)benzamide hydrochloride exhibits lower mutagenicity than other anomeric amides (e.g., compound 3 in ). However, its mutagenic index (MI = 1.8) is comparable to benzyl chloride (MI = 1.7), necessitating biosafety level 2 (BSL-2) handling protocols. Include positive controls (e.g., sodium azide) and S9 metabolic activation in assays to assess metabolic byproduct risks .
Q. What copolymerization strategies are viable for integrating this compound into stimuli-responsive polymer systems?
- Methodological Answer : The tertiary amine group enables pH-responsive behavior. Use reversible addition-fragmentation chain-transfer (RAFT) polymerization with a trithiocarbonate chain-transfer agent (CTA) to synthesize block copolymers. Optimize monomer feed ratios (e.g., 1:3 benzamide derivative:DMAPMA·HCl) in aqueous HCl (pH 4.0) at 70°C. Monitor kinetics via in situ FTIR to track conversion of methacrylamide groups .
Q. How can computational modeling predict the binding affinity of this compound to G protein-coupled receptors (GPCRs)?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using GPCR crystal structures (e.g., 5-HT1A, PDB: 7E2Z). Parameterize the ligand with GAFF2 force fields and simulate binding modes in explicit solvent (TIP3P water). Validate predictions with surface plasmon resonance (SPR) assays measuring KD values .
Data Contradictions and Mitigation
- Stability Data : reports no decomposition data, while identifies thermal decomposition via DSC. Resolve by conducting thermogravimetric analysis (TGA) under nitrogen to quantify mass loss and identify degradation products (e.g., diethylamine release) .
- Mutagenicity : Discrepancies in Ames test outcomes between structural analogs (e.g., compound 3 vs. benzyl chloride) highlight the need for compound-specific toxicology profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
